molecular formula C15H20NO10S2.K B1147030 Glucosibarin potassium salt CAS No. 144491-25-8

Glucosibarin potassium salt

Cat. No.: B1147030
CAS No.: 144491-25-8
M. Wt: 477.55
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Glucosibarin potassium salt, also known as (2R)-2-Hydroxy 2-phenylethylglucosinolate, is a phytochemical standard primarily used in research. It is a member of the glucosinolate family, which are sulfur-containing compounds found in cruciferous vegetables. The empirical formula of this compound is C15H21NO10S2, and it has a molecular weight of 439.46. This compound appears as an off-white crystalline hygroscopic powder and is classified as a skin sensitizer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of glucosibarin potassium salt involves the extraction of glucosinolates from plant sources, followed by purification processes. One common method is the reversed-phase high-performance liquid chromatography (HPLC) technique, which is used to separate and purify glucosinolates from plant extracts . The samples are typically extracted with methanol, and the extracts are cleaned on an activated Florisil column. A mobile phase gradient prepared from methanol and ammonium acetate at pH 5.0 enables baseline separation of the glucosinolates .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from cruciferous plants, followed by purification using advanced chromatographic techniques. The production process ensures high purity and consistency, making the compound suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Glucosibarin potassium salt undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis of glucosinolates is catalyzed by the enzyme myrosinase, which is present in the seeds and tissues of cruciferous plants . This reaction produces isothiocyanates, thiocyanates, nitriles, and thiones, depending on the pH, temperature, metal ions, protein cofactors, and the R group .

Common Reagents and Conditions

    Hydrolysis: Catalyzed by myrosinase, producing isothiocyanates and other products.

    Oxidation: Involves oxidizing agents such as hydrogen peroxide.

    Substitution: Reactions with nucleophiles to form various derivatives.

Major Products Formed

    Isothiocyanates: Known for their potential health benefits, including anti-cancer properties.

    Thiocyanates: Formed under specific conditions and have various industrial applications.

    Nitriles and Thiones: Produced under different reaction conditions and have distinct chemical properties.

Scientific Research Applications

Glucosibarin potassium salt has a wide range of scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of glucosinolates in plant extracts.

    Biology: Studied for its role in plant defense mechanisms and its effects on herbivores and pathogens.

    Medicine: Investigated for its potential health benefits, including anti-cancer properties due to the production of isothiocyanates during hydrolysis.

    Industry: Utilized in the food and beverage industry for its flavor and potential health benefits.

Mechanism of Action

The mechanism of action of glucosibarin potassium salt involves its hydrolysis by the enzyme myrosinase, leading to the production of bioactive compounds such as isothiocyanates. These compounds interact with various molecular targets and pathways, including the activation of hepatic enzymes that detoxify carcinogens and the inhibition of cancer cell proliferation . The specific molecular targets and pathways involved in these effects are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Glucoraphanin: Another glucosinolate found in cruciferous vegetables, known for its anti-cancer properties.

    Sinigrin: A glucosinolate that produces allyl isothiocyanate, which has antimicrobial properties.

    Gluconasturtiin: Found in watercress, known for its peppery flavor and potential health benefits.

Uniqueness

Glucosibarin potassium salt is unique due to its specific chemical structure and the bioactive compounds it produces upon hydrolysis. Its distinct R group results in unique biological activities and potential health benefits, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

potassium;[(E)-[(3R)-3-hydroxy-3-phenyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropylidene]amino] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO10S2.K/c17-7-10-12(19)13(20)14(21)15(25-10)27-11(16-26-28(22,23)24)6-9(18)8-4-2-1-3-5-8;/h1-5,9-10,12-15,17-21H,6-7H2,(H,22,23,24);/q;+1/p-1/b16-11+;/t9-,10-,12-,13+,14-,15+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFIGKNKFEZIHMP-GISRYHLLSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=NOS(=O)(=O)[O-])SC2C(C(C(C(O2)CO)O)O)O)O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C/C(=N\OS(=O)(=O)[O-])/S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20KNO10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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